(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with 2-phenylethylamine in the presence of a base, followed by the addition of a cyano group. The reaction conditions typically include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxyphenyl and phenylethyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylpropyl)prop-2-enamide
- (E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)but-2-enamide
Uniqueness
(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is unique due to the presence of both a cyano group and a methoxyphenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-10-6-5-9-16(18)13-17(14-20)19(22)21-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,21,22)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZYXUXOJBGYLJ-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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